3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide
Overview
Description
3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a morpholine-4-sulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide typically involves a multi-step process:
Sulfonylation: The phenyl ring is sulfonylated using a sulfonyl chloride derivative in the presence of a base like pyridine or triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated bromobenzene with morpholine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted benzamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Biology: The compound is utilized in the design of chemical probes for studying cellular processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Protein Interactions: It can disrupt protein-protein interactions by binding to one of the interacting partners.
Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with key signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide
- 2-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide
- N-[4-(morpholine-4-sulfonyl)phenyl]benzamide
Uniqueness
3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in coupling reactions and increases its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
3-bromo-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBBBIJDMFMZIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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